molecular formula C18H16F6N4O3 B4613318 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE

Cat. No.: B4613318
M. Wt: 450.3 g/mol
InChI Key: IWNCDTLGYIALLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE is a useful research compound. Its molecular formula is C18H16F6N4O3 and its molecular weight is 450.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-1-({[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is 450.11265936 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of the specified compound have been extensively studied, revealing their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their biological activities, demonstrating significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib. Additionally, compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Antioxidant Applications

Research on pyrazole derivatives, including the compound , has shown promising antimicrobial and antioxidant activities. Studies by Manjunatha Bhat et al. (2016) on 1,2,3-triazolyl pyrazole derivatives demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings were further supported by in silico molecular docking studies, indicating these compounds as potent inhibitors of bacterial enzymes (Manjunatha Bhat et al., 2016).

Agricultural Chemistry Applications

In the field of agricultural chemistry, pyrazoline derivatives have been designed and synthesized by introducing beta-methoxyacrylate pharmacophores into their scaffold. These compounds exhibited both fungicidal and insecticidal activities, highlighting their potential as lead compounds for developing new pyrazoline-type products with dual fungicidal and insecticidal properties (Peiliang Zhao et al., 2008).

Anti-Tumor Activities

Furthermore, derivatives of the compound have shown significant anti-tumor activities. Research by Sobhi M. Gomha et al. (2016) synthesized a series of 1,4-bis derivatives incorporating the thiophene moiety, which were evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities, identifying several compounds with IC50 values indicating potent anti-tumor efficacy (Sobhi M. Gomha et al., 2016).

Properties

IUPAC Name

1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-[2-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]oxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F6N4O3/c1-10-3-5-12(6-4-10)27-15(7-13(26-27)17(19,20)21)31-9-14(29)28-16(30,18(22,23)24)8-11(2)25-28/h3-7,30H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNCDTLGYIALLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=NN2C3=CC=C(C=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Reactant of Route 4
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE
Reactant of Route 6
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[1-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]OXY}-1-ETHANONE

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